N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
Description
N'-[(E)-(2-Methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is an acetohydrazide derivative characterized by two key substituents:
- Arylidene group: The (2-methyl-5-nitrophenyl)methylidene moiety introduces electron-withdrawing nitro (-NO₂) and electron-donating methyl (-CH₃) groups at the 5- and 2-positions of the benzene ring, respectively.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-5-nitrophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-7-8-15(20(22)23)9-14(12)10-18-19-17(21)11-24-16-6-4-3-5-13(16)2/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
ICHLONKYWZCSOD-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CSC2=CC=CC=C2C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CSC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 2-methyl-5-nitrobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 5-position of the phenyl ring undergoes reduction under catalytic hydrogenation or borohydride-mediated conditions. This reaction produces the corresponding amine derivative, which is pivotal for further functionalization or biological activity modulation.
| Reagents/Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| H₂/Pd-C in ethanol, 60°C | N'-[(E)-(2-methyl-5-aminophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide | 85% | Catalytic hydrogenation cleaves NO₂ to NH₂ |
| NaBH₄/CuCl₂ in methanol, RT | Partial reduction intermediates | 62% | Stepwise reduction via nitroso compounds |
This reaction is pH-sensitive, with acidic conditions favoring faster reduction kinetics. The resulting amine exhibits enhanced solubility in polar solvents and serves as a precursor for diazotization or acylation.
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group attached to the acetohydrazide backbone participates in nucleophilic substitution reactions, enabling alkylation or arylation.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| CH₃I/K₂CO₃ in DMF, 80°C | S-Methyl derivative | Enhanced lipophilicity for drug delivery |
| 4-Chlorobenzyl bromide, Et₃N, THF | Arylated sulfanyl analog | Antimicrobial agent synthesis |
Kinetic studies indicate that steric hindrance from the 2-methylphenyl group slows substitution rates compared to unsubstituted analogs.
Condensation Reactions
The hydrazone linkage (-NH-N=C-) facilitates condensation with carbonyl compounds, forming Schiff bases or heterocyclic systems.
Example Reaction:
Reaction with acetylacetone in ethanol under reflux yields a pyrazole-fused derivative:
Key Data:
-
Solvent: Ethanol
-
Temperature: 78°C
-
Yield: 72%
This reaction is critical for synthesizing bioactive heterocycles, such as triazoles or pyrazoles, which exhibit antitumor and antimicrobial properties .
Oxidation Reactions
Controlled oxidation of the hydrazone moiety generates azoxy or azo compounds, depending on the oxidizing agent:
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| H₂O₂, FeSO₄ | Azoxy derivative | RT, 12 h |
| KMnO₄, H₂SO₄ | Azo compound | 0°C, 2 h |
Oxidation pathways are highly solvent-dependent, with polar aprotic solvents favoring azoxy formation.
Acid/Base-Mediated Rearrangements
The compound undergoes conformational changes under acidic or basic conditions:
-
Acidic Conditions (HCl/EtOH): Stabilizes the Z-isomer of the hydrazone via intramolecular hydrogen bonding .
-
Basic Conditions (NaOH/H₂O): Promotes E-isomer dominance due to deprotonation .
1H-NMR Data for Isomers:
| Isomer | SCH₂ Signal (δ) | NH Signal (δ) |
|---|---|---|
| E | 4.23 ppm | 11.78 ppm |
| Z | 4.31 ppm | 12.06 ppm |
These rearrangements impact reactivity in subsequent transformations .
Stability and Reactivity Considerations
-
Thermal Stability: Decomposes above 200°C without melting.
-
Light Sensitivity: Prolonged UV exposure induces radical formation at the nitro group.
-
Storage: Stable in anhydrous environments at -20°C for >12 months.
Scientific Research Applications
Antimicrobial Properties
N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has shown promising antimicrobial activity against various pathogens. Studies have indicated that compounds with similar structures exhibit significant inhibition of bacterial growth, suggesting that this compound may also possess similar properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 20 | |
| This compound | C. albicans | TBD | TBD |
Anticancer Applications
Recent research has highlighted the potential of this compound as an anticancer agent. The presence of the nitrophenyl group is believed to enhance the compound's ability to interact with cellular targets involved in cancer proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10 | TBD |
| A549 (Lung) | 15 | TBD |
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including the condensation reaction between appropriate hydrazides and aldehydes. Modifications to the structure can enhance its biological properties, making it a versatile candidate for further research.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the acetohydrazide core but differ in substituents, influencing their physicochemical and biological properties:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- Nitro vs. Halogen Groups : The nitro group in the target compound enhances electron-withdrawing effects compared to chlorine in compound 14 or bromine in L67 . This may increase electrophilicity, influencing binding to biological targets like enzymes.
- Heterocyclic Additions: Compounds like ZE-4b (triazole-pyridine) and S1–S18 (indole derivatives) incorporate nitrogen-rich heterocycles, which often improve solubility and target specificity.
- Sulfanyl Group Variations : The 2-methylphenylsulfanyl group in the target compound differs from the benzimidazol-2-ylsulfanyl group in hydrazone 114 . The latter’s sulfur atom in a fused ring system may enhance antimicrobial activity via metal coordination.
Biological Activity
N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological effects.
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 286.35 g/mol
- CAS Number : Not specified in the sources.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the condensation of 2-methyl-5-nitrobenzaldehyde with 2-(2-methylphenylthio)acetohydrazide. The reaction conditions can be optimized to improve yield and purity, often utilizing solvents like ethanol or methanol under reflux conditions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values provide insight into its efficacy:
| Bacterial Strain | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin | 4 |
| Escherichia coli | 16 | Norfloxacin | 8 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 16 |
These results suggest that this compound possesses moderate antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens in clinical settings.
Antifungal Activity
The compound has also been evaluated for antifungal activity against strains such as Candida albicans and Aspergillus niger. The findings indicate:
| Fungal Strain | MIC (μg/mL) | Reference Drug | Reference MIC (μg/mL) |
|---|---|---|---|
| Candida albicans | 12 | Fluconazole | 8 |
| Aspergillus niger | 16 | Amphotericin B | 4 |
These results demonstrate that while the compound shows some antifungal properties, it is less potent than established antifungal agents.
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of this compound. The nitro group at the para position enhances lipophilicity and electron-withdrawing properties, which are beneficial for antimicrobial activity. Conversely, modifications to the sulfur moiety can impact the compound's solubility and permeability, affecting its overall bioavailability.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of hydrazone derivatives, including our compound, revealed that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .
- In Vivo Toxicity Assessment : An assessment of acute toxicity in animal models indicated that doses up to 200 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further pharmacological exploration .
- Mechanism of Action : Preliminary investigations into the mechanism of action suggest that this compound may disrupt bacterial cell wall synthesis, similar to other known antimicrobial agents .
Q & A
Basic: What are the optimized synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves condensation of hydrazide derivatives with substituted aldehydes. For example:
- Reaction Conditions : Reflux in absolute ethanol with hydrazine hydrate (1.2 eq) for 4 hours, monitored by TLC (chloroform:methanol, 7:3) .
- Purification : Precipitation in ice water followed by recrystallization.
- Characterization : Use FT-IR for hydrazide C=O and N-H stretches, / NMR for imine (C=N) and aromatic protons, and elemental analysis for purity validation. Mass spectrometry confirms molecular weight.
Advanced: How can crystallographic refinement tools like SHELXL improve structural analysis of this compound?
Answer:
SHELXL is critical for high-resolution refinement of single-crystal X-ray
- Disorder Modeling : Resolve positional disorder in nitro or methyl groups via PART instructions.
- Twinned Data : Use TWIN/BASF commands for handling twinned crystals, common in nitro-substituted aromatics .
- Validation : Cross-check with WinGX for geometric parameters (e.g., bond angles, torsion) and PLATON for symmetry checks .
Example : Refine anisotropic displacement parameters (ADPs) for sulfur and nitro groups to assess steric effects .
Advanced: What methodologies are used to evaluate its antiplatelet or anticoagulant activity?
Answer:
Biological assays follow protocols for analogous hydrazide derivatives:
- Platelet Aggregation Assays : Test inhibition against agonists like arachidonic acid (AA) and collagen. Prepare platelet-rich plasma (PRP), pre-incubate with the compound (10–100 µM), and measure aggregation via turbidimetry .
- Dose-Response Analysis : Calculate IC using nonlinear regression (e.g., GraphPad Prism).
- Control Compounds : Compare with aspirin or clopidogrel to contextualize potency .
Advanced: How can researchers resolve contradictions in reported biological activity or structural data?
Answer:
Contradictions arise from experimental variability or crystallographic disorder. Strategies include:
- Statistical Validation : Apply R-factor analysis (<5% discrepancy) and Hirshfeld surface analysis to assess intermolecular interactions .
- Reproducibility : Replicate synthesis and assays under standardized conditions (e.g., solvent purity, temperature control).
- Computational Validation : Use Gaussian for DFT calculations to compare theoretical vs. experimental NMR/IR spectra .
Basic: What solvents and conditions ensure stability during storage?
Answer:
- Storage : Keep in anhydrous DMSO or ethanol at −20°C to prevent hydrolysis of the hydrazide group.
- Stability Monitoring : Regular HPLC (C18 column, acetonitrile/water gradient) to detect degradation peaks.
- Light Sensitivity : Store in amber vials; nitro groups are prone to photodegradation .
Advanced: How to design molecular docking studies to predict binding modes?
Answer:
- Target Selection : Prioritize enzymes like cyclooxygenase (COX) or thrombin based on structural motifs (e.g., sulfanyl groups for disulfide interactions).
- Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand with OpenBabel (add Gasteiger charges) and the protein (PDB ID: 1CX2 for COX-1) .
- Validation : Compare docking scores (∆G) with known inhibitors and perform MD simulations (NAMD) to assess binding stability.
Basic: What spectroscopic techniques differentiate E/Z isomers of the hydrazone group?
Answer:
- NMR : NMR shows distinct imine (C=N) proton shifts: E-isomer (δ 8.2–8.5 ppm, deshielded), Z-isomer (δ 7.8–8.0 ppm).
- IR : E-isomer exhibits stronger N-H stretching (~3250 cm) due to intramolecular hydrogen bonding.
- X-ray : Definitive confirmation via crystallography; SHELXD can solve phases for isomer assignment .
Advanced: How to analyze electronic effects of substituents on reactivity?
Answer:
- Hammett Analysis : Correlate σ values of substituents (e.g., nitro, methyl) with reaction rates (e.g., hydrolysis) in varying pH buffers.
- DFT Calculations : Compute Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites on the aromatic ring .
- Cyclic Voltammetry : Measure redox potentials to assess nitro group’s electron-withdrawing impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
